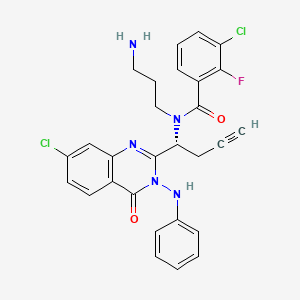
(R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide
Übersicht
Beschreibung
- ARQ 621 ist ein neuartiger Eg5-Kinesin-Inhibitor, der von ArQule, Inc. entwickelt wurde. Er zeigt eine starke Antitumoraktivität, während gleichzeitig knochenmarkabhängige Zellen geschont werden .
- Eg5 (auch bekannt als KIF11) ist ein mikrotubuli-basiertes Motorprotein, das an der Zellteilung beteiligt ist. Es spielt eine wesentliche Rolle bei der Spindelbildung, der Kontrolle des mitotischen Kontrollpunkts und der Zytokinese.
- ARQ 621 hemmt selektiv humanes Eg5 und besitzt ausgezeichnete arzneimittelähnliche Eigenschaften. Bemerkenswert ist, dass es die Knochenmarktoxizität vermeidet, die mit Eg5-Inhibitoren der ersten Generation verbunden ist.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für ARQ 621 im öffentlichen Bereich nicht allgemein verfügbar. Es hat die vollständige präklinische Entwicklung durchlaufen.
- Industrielle Produktionsverfahren bleiben proprietär, aber weitere Forschung kann zusätzliche Details aufdecken.
Analyse Chemischer Reaktionen
- ARQ 621 hemmt Eg5 und beeinflusst so die Zellteilung. Während detaillierte Reaktionen nicht offengelegt werden, stört es wahrscheinlich die Spindelkinetik während der Mitose.
- Häufige Reagenzien und Bedingungen, die bei der Eg5-Hemmung verwendet werden, sind nicht explizit dokumentiert.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von ARQ 621 erstrecken sich auf verschiedene Bereiche:
Onkologie: Es zeigt eine breite Zytotoxizität gegenüber menschlichen Krebszelllinien, die einen G2/M-Arrest induziert, gefolgt von Apoptose.
Hämatologie: In Tierstudien zeigte ARQ 621 keine Knochenmarktoxizität.
Andere Bereiche:
Wirkmechanismus
- Der Mechanismus von ARQ 621 beinhaltet die Hemmung von Eg5, wodurch die Spindelkinetik während der Zellteilung gestört wird.
- Molekulare Ziele und Pfade, die von ARQ 621 betroffen sind, müssen weiter untersucht werden.
Wirkmechanismus
- ARQ 621’s mechanism involves inhibiting Eg5, disrupting spindle dynamics during cell division.
- Molecular targets and pathways affected by ARQ 621 need further investigation.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von ARQ 621 liegt in seiner selektiven Eg5-Hemmung ohne Knochenmarktoxizität.
- Ähnliche Verbindungen umfassen andere Eg5-Inhibitoren, aber das einzigartige Profil von ARQ 621 hebt es von diesen ab.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJSUQWHUVLLNW-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148974 | |
| Record name | ARQ-621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095253-39-6 | |
| Record name | ARQ-621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARQ-621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARQ-621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


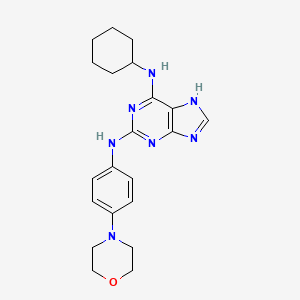
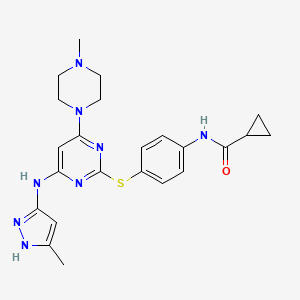
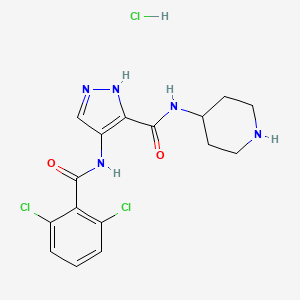

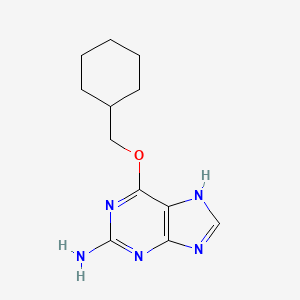

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)


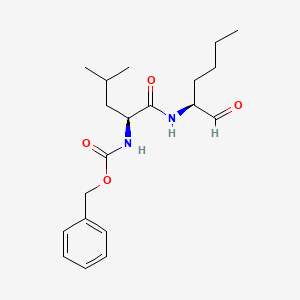
![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)
![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)
